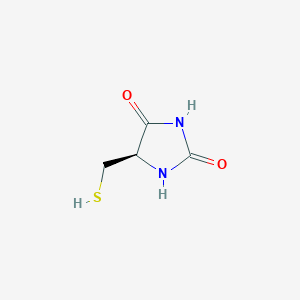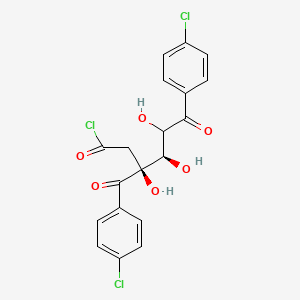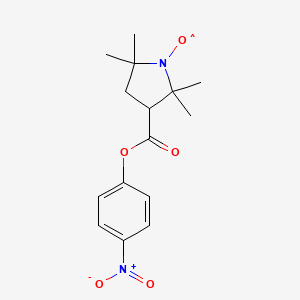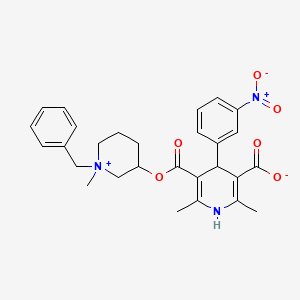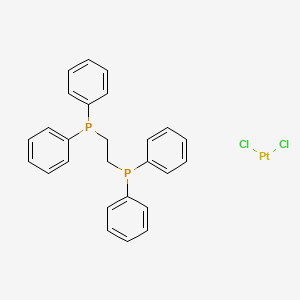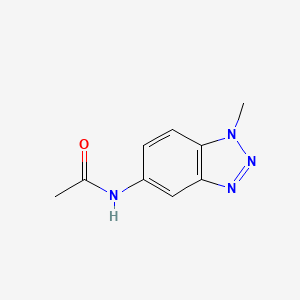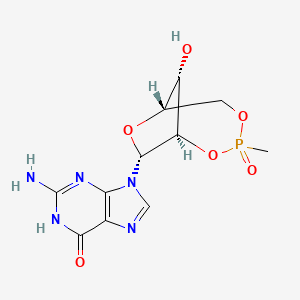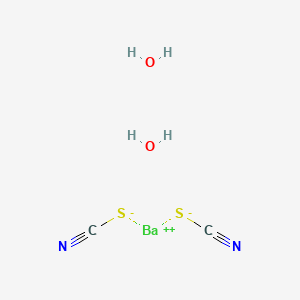
Barium thiocyanate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium thiocyanate dihydrate is a chemical compound with the formula Ba(SCN)₂·2H₂O. It is a colorless, water-soluble salt that is highly hygroscopic. This compound is known for its toxicity when ingested and its ability to irritate the skin. It is also soluble in most alcohols but insoluble in simple alkanes .
Preparation Methods
Barium thiocyanate dihydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . The reaction typically involves the following steps:
Dissolution of Barium Metal or Barium Nitrate: Barium metal or barium nitrate is dissolved in thiocyanic acid.
Formation of Barium Thiocyanate: The dissolved barium reacts with thiocyanic acid to form barium thiocyanate.
Crystallization: The solution is then allowed to crystallize, forming this compound.
Chemical Reactions Analysis
Barium thiocyanate dihydrate undergoes several types of chemical reactions, including:
Scientific Research Applications
Barium thiocyanate dihydrate has several scientific research applications:
Chemistry: It is used in the synthesis of various coordination polymers and complexes.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it is used in research to study the properties and reactions of thiocyanate compounds.
Industry: Barium thiocyanate is used in dyeing textiles and as an ingredient in some photographic solutions.
Mechanism of Action
The mechanism of action of barium thiocyanate dihydrate involves its ability to form complexes with various metal ions. The thiocyanate ion (SCN⁻) can coordinate with metal ions, forming stable complexes. This property is utilized in the synthesis of coordination polymers and other complex compounds .
Comparison with Similar Compounds
Barium thiocyanate dihydrate can be compared with other thiocyanate compounds, such as:
Cobalt Thiocyanate: Forms complexes with thiourea and other ligands, similar to barium thiocyanate.
Zinc Thiocyanate: Also forms coordination complexes and is used in similar applications.
Copper Thiocyanate: Known for its use in coordination chemistry and similar reactions.
This compound is unique due to its specific reactivity and the types of complexes it can form, particularly with barium ions .
Properties
Molecular Formula |
C2H4BaN2O2S2 |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
barium(2+);dithiocyanate;dihydrate |
InChI |
InChI=1S/2CHNS.Ba.2H2O/c2*2-1-3;;;/h2*3H;;2*1H2/q;;+2;;/p-2 |
InChI Key |
XCVHPOQTMCEOLP-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



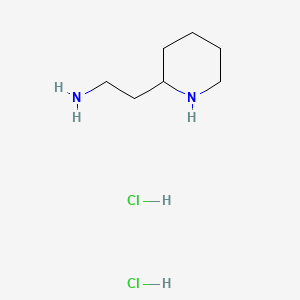

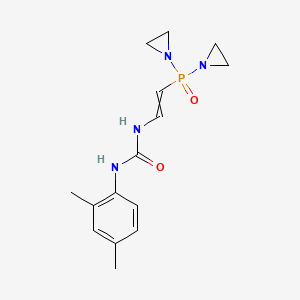
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
